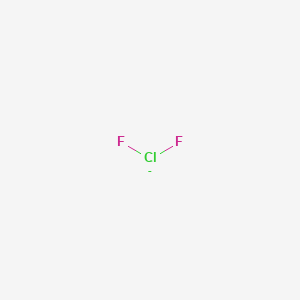

Difluorochlorate(1-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Difluorochlorate(1-) is a halohalide.

科学的研究の応用

Selective Difluoromethylation and Monofluoromethylation Reactions

Fluorine atoms, including difluoromethyl and monofluoromethyl groups, are integral in life science and materials science-related applications. Difluoromethylation methods are crucial for developing CF(2)H- and CH(2)F-containing pharmaceuticals and agrochemicals. Selective difluoromethylation, which introduces CF(2)H and CH(2)F groups into organic molecules, is a key synthetic method due to its straightforward nature (Hu, Zhang, & Wang, 2009).

Electrophilic Fluorination with Selectfluor

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor, is a vital electrophilic fluorinating reagent. Its use as an effective route in electrophilic fluorination, which is essential for incorporating fluorine into organic molecules, is a significant area in synthetic and structural aspects of organofluorine compounds (Singh & Shreeve, 2004).

Synthesis of (1,1-Difluoroethyl)arenes

The difluoroethyl group (CF2CH3) is particularly interesting as it mimics the steric and electronic features of a methoxy group, bringing beneficial effects to target molecules. Methods for synthesizing (1,1-difluoroethyl)arenes, involving nucleophilic, electrophilic, and free radical fluorination or 1,1-difluoroethylation reactions, are essential in this domain (Li et al., 2018).

Chlorodifluoromethane-Triggered Formation of Difluoromethylated Arenes

Chlorodifluoromethane is an ideal difluoromethylating reagent, especially in forming difluoromethylated aromatic compounds significant in pharmaceuticals, agrochemicals, and materials. The palladium-catalyzed method of coupling Chlorodifluoromethane with arylboronic acids and esters represents a highly efficient way to generate difluoromethylated arenes (Feng et al., 2017).

Difluoroalkylation via Transition-Metal Catalysis

Difluoroalkylated compounds, due to the unique characteristics of the difluoromethylene (CF2) group, have a remarkable role in life and materials sciences. Transition-metal-catalyzed cross-coupling using difluoroalkyl halides as fluoroalkyl sources has become a pivotal strategy in synthesizing these compounds, offering efficient routes to a diverse range of difluoroalkylated (hetero)arenes (Feng, Xiao, & Zhang, 2018).

Aromatic Trifluoromethylation with Metal Complexes

Trifluoromethylated aromatic compounds, a major class of selectively fluorinated compounds, are critical in pharmaceuticals and agrochemicals. The development of new methods for the selective introduction of fluorine and fluorine-containing groups into organic molecules has been a key area of research, particularly involving metal complexes (Tomashenko & Grushin, 2011).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental biodegradability of polyfluoroalkyl chemicals, including perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), is a critical area of study. Understanding their degradation pathways, half-lives, and potential defluorination is essential for evaluating their environmental fate and effects (Liu & Avendaño, 2013).

特性

製品名 |

Difluorochlorate(1-) |

|---|---|

分子式 |

ClF2- |

分子量 |

73.45 g/mol |

InChI |

InChI=1S/ClF2/c2-1-3/q-1 |

InChIキー |

WONOLTWTXSUXQB-UHFFFAOYSA-N |

正規SMILES |

F[Cl-]F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

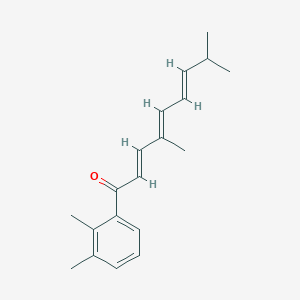

![N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide](/img/structure/B1254547.png)

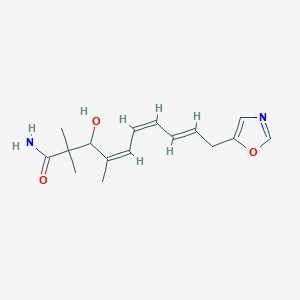

![(1R,2R,4S,5'S,6R,7S,8R,9R,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,14,16-triol](/img/structure/B1254549.png)

![1-Benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B1254555.png)

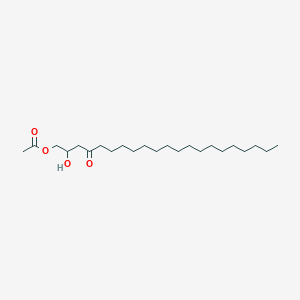

![N-[(3alpha,5beta,12alpha)-3,12-dihydroxy-7,24-dioxocholan-24-yl]glycine](/img/structure/B1254561.png)